
6-甲基喹啉-2-甲醛
描述
6-Methylquinoline-2-carbaldehyde is a chemical compound with the molecular formula C11H9NO . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, including 6-Methylquinoline-2-carbaldehyde, has been a subject of research. Traditional synthetic techniques often require high temperatures and yield lower results . Recent advances in synthesis protocols have been reported, such as the Doebner–von Miller reaction protocol .Molecular Structure Analysis
The molecular structure of 6-Methylquinoline-2-carbaldehyde is characterized by a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . The compound has a molecular weight of approximately 187.195 Da .Chemical Reactions Analysis
Quinoline derivatives, including 6-Methylquinoline-2-carbaldehyde, can undergo various chemical reactions. For instance, they can react vigorously with strong oxidizing agents and strong acids .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 6-Methylquinoline-2-carbaldehyde, focusing on six unique applications:
Antimicrobial Agents
6-Methylquinoline-2-carbaldehyde has shown potential as a precursor in the synthesis of antimicrobial agents. Quinoline derivatives are known for their broad-spectrum antimicrobial activities, including antibacterial, antifungal, and antiviral properties . The aldehyde group in 6-Methylquinoline-2-carbaldehyde can be modified to enhance these properties, making it a valuable compound in developing new antimicrobial drugs.
Anticancer Research
Quinoline derivatives, including 6-Methylquinoline-2-carbaldehyde, are extensively studied for their anticancer properties. These compounds can interfere with various cellular processes, such as DNA replication and repair, leading to cancer cell death . Research has focused on modifying the quinoline scaffold to improve selectivity and potency against different cancer cell lines.
Fluorescent Probes
6-Methylquinoline-2-carbaldehyde can be used in the synthesis of fluorescent probes. These probes are essential tools in bioimaging and diagnostic applications. The quinoline ring system can be modified to produce compounds with desirable photophysical properties, such as high fluorescence quantum yields and stability . These fluorescent probes are used in various biological assays and imaging techniques.
Organic Light-Emitting Diodes (OLEDs)
In material science, 6-Methylquinoline-2-carbaldehyde is explored for its potential in organic light-emitting diodes (OLEDs). Quinoline derivatives are known for their excellent electron-transporting properties, making them suitable for use in OLEDs . The modification of 6-Methylquinoline-2-carbaldehyde can lead to the development of new materials with improved efficiency and stability for display and lighting applications.
Coordination Chemistry
6-Methylquinoline-2-carbaldehyde is used in coordination chemistry to form metal complexes. These complexes have various applications, including catalysis, material science, and medicinal chemistry. The aldehyde group can coordinate with metal ions, forming stable complexes that can be used as catalysts in organic reactions or as therapeutic agents.
Synthetic Intermediates
This compound serves as a valuable synthetic intermediate in organic chemistry. It can be used to synthesize a wide range of quinoline-based compounds with diverse biological and chemical properties. The versatility of 6-Methylquinoline-2-carbaldehyde in synthetic pathways makes it an important building block in the development of new pharmaceuticals and materials.
作用机制
Quinoline derivatives are known to exhibit various biological activities. They are used extensively in the treatment of various conditions such as urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
安全和危害
未来方向
The future directions of catalytic chemistry, including the synthesis of quinoline derivatives, are focused on sustainable economic development. The discovery of high-performance catalysts will evolve from trial-and-error to rational design. The catalysis for the transition of energy and chemicals generation from oil and coal to more renewable sources will be highly pursued .
属性
IUPAC Name |
6-methylquinoline-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-2-5-11-9(6-8)3-4-10(7-13)12-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPDFTQLJHLWBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295724 | |
| Record name | 6-Methyl-2-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinoline-2-carbaldehyde | |
CAS RN |
38462-78-1 | |
| Record name | 6-Methyl-2-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38462-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


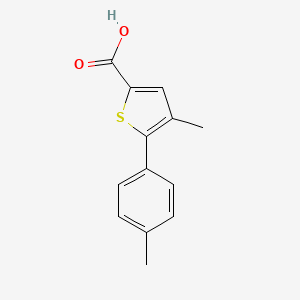
![4-Methyl-3-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B3022945.png)
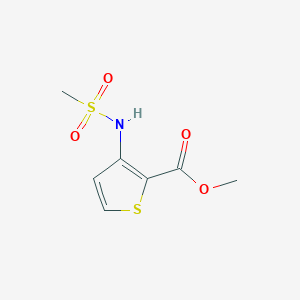
![2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022947.png)
![5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3022949.png)
![4-{[(4-Methylphenyl)amino]methyl}benzoic acid](/img/structure/B3022952.png)
![methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate](/img/structure/B3022957.png)
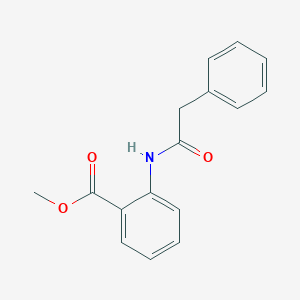
![[4-(1-Methyl-1-phenylethyl)phenoxy]acetic acid](/img/structure/B3022959.png)
![5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B3022960.png)
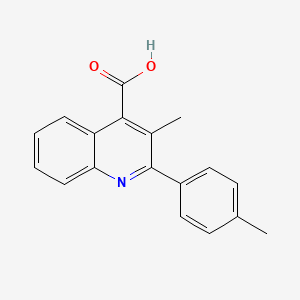
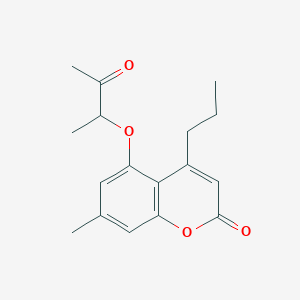
![3-(7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B3022964.png)